4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-(2-PHENOXYACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-PHENOXYACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Phenoxyacetic Acid Derivative: Reacting phenol with chloroacetic acid under basic conditions to form phenoxyacetic acid.
Amide Formation: Converting phenoxyacetic acid to its corresponding acyl chloride using thionyl chloride, followed by reaction with an amine to form the amide.
Thiazole Ring Formation: Synthesizing the thiazole ring through a cyclization reaction involving a thioamide and a haloketone.
Final Coupling: Coupling the phenoxyacetamido derivative with the thiazole ring under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-PHENOXYACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-PHENOXYACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(2-Phenoxyacetamido)benzoic acid: Similar structure but lacks the thiazole ring.
N-(1,3-Thiazol-2-yl)benzamide: Contains the thiazole ring but lacks the phenoxyacetamido group.
Uniqueness
4-(2-PHENOXYACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE is unique due to the presence of both the phenoxyacetamido and thiazole moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C18H15N3O3S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[(2-phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H15N3O3S/c22-16(12-24-15-4-2-1-3-5-15)20-14-8-6-13(7-9-14)17(23)21-18-19-10-11-25-18/h1-11H,12H2,(H,20,22)(H,19,21,23) |
InChI Key |
KNDIWJVFMBWWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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